molecular formula C15H10Cl2N4O B5856685 [5-amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl](2-chlorophenyl)methanone

[5-amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-yl](2-chlorophenyl)methanone

Cat. No.: B5856685
M. Wt: 333.2 g/mol
InChI Key: IAQHYYUXCPMYMD-UHFFFAOYSA-N
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Description

5-amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-ylmethanone: is a heterocyclic compound that contains both triazole and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-ylmethanone typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, 5-amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-ylmethanone is investigated for its potential as an anti-inflammatory and antimicrobial agent. Its ability to inhibit specific enzymes makes it a promising candidate for therapeutic applications .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-ylmethanone involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity . This interaction can affect various biological pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-(4-bromophenyl)-1H-1,2,4-triazol-1-ylmethanone
  • 5-amino-3-(4-fluorophenyl)-1H-1,2,4-triazol-1-ylmethanone
  • 5-amino-3-(4-methylphenyl)-1H-1,2,4-triazol-1-ylmethanone

Uniqueness

The uniqueness of 5-amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[5-amino-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O/c16-10-7-5-9(6-8-10)13-19-15(18)21(20-13)14(22)11-3-1-2-4-12(11)17/h1-8H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQHYYUXCPMYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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